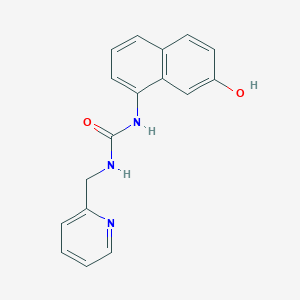
Urea, N-(7-hydroxy-1-naphthalenyl)-N'-(2-pyridinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial processes. The unique structure of this compound, featuring both naphthalene and pyridine moieties, suggests potential for interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” typically involves the reaction of 7-hydroxy-1-naphthylamine with 2-pyridinylmethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
化学反応の分析
Types of Reactions
“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a probe for studying biological pathways.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene and pyridine moieties suggests potential interactions with aromatic binding sites or metal ions.
類似化合物との比較
Similar Compounds
- Urea, N-(1-naphthalenyl)-N’-(2-pyridinylmethyl)-
- Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(3-pyridinylmethyl)-
- Urea, N-(7-hydroxy-2-naphthalenyl)-N’-(2-pyridinylmethyl)-
Uniqueness
The unique combination of the 7-hydroxy-1-naphthalenyl and 2-pyridinylmethyl groups in “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-(2-pyridinylmethyl)-” imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the specific electronic and steric effects of the substituents, which influence the compound’s reactivity and interactions with biological targets.
特性
CAS番号 |
648420-41-1 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC名 |
1-(7-hydroxynaphthalen-1-yl)-3-(pyridin-2-ylmethyl)urea |
InChI |
InChI=1S/C17H15N3O2/c21-14-8-7-12-4-3-6-16(15(12)10-14)20-17(22)19-11-13-5-1-2-9-18-13/h1-10,21H,11H2,(H2,19,20,22) |
InChIキー |
VHRGVUOAGYTMFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)


![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
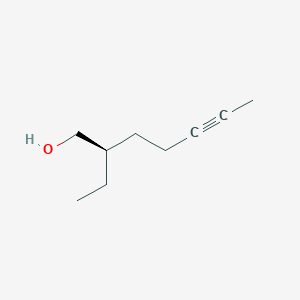
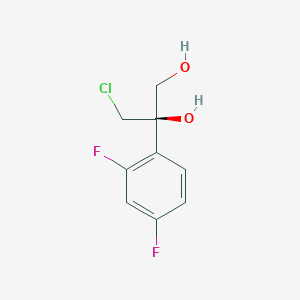
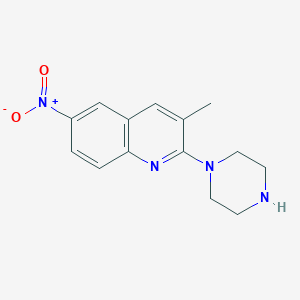

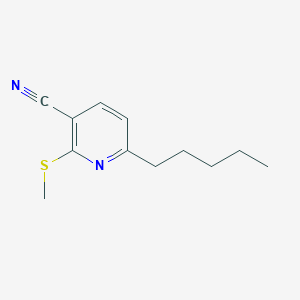
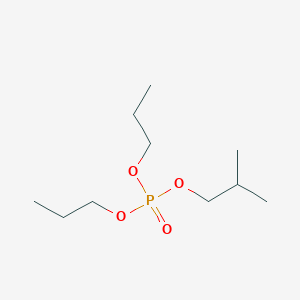
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
